

Application Notes and Protocols for IR-806 Dye in Targeted Cancer Imaging

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Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye **IR-806** for targeted cancer imaging. This document includes key specifications of the dye, detailed protocols for bioconjugation, in vitro cell staining, and in vivo imaging in preclinical models, as well as data presentation and visualization to support your research and development efforts.

Introduction to IR-806 Dye

IR-806 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum.[1][2] This spectral window (700-900 nm) is advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[3] These properties make **IR-806** an excellent candidate for developing targeted fluorescent probes for non-invasive cancer detection and imaging. When conjugated to a targeting moiety, such as an antibody or a small molecule, **IR-806** can selectively accumulate in tumor tissues, enabling visualization of the tumor microenvironment.

Quantitative Data for IR-806 Dye

For effective experimental design and data interpretation, it is crucial to understand the physicochemical and optical properties of **IR-806**. The following table summarizes the key quantitative data for this dye.

Property	Value	Reference
Molecular Weight	735.33 g/mol	
Maximum Absorption (λ_{max})	806 nm	
Molar Extinction Coefficient (ϵ)	286,800 M ⁻¹ cm ⁻¹	Calculated from[4]
Fluorescence Emission (λ_{em})	~820 - 830 nm	[5]
Fluorescence Quantum Yield (Φ)	3.31% (in silica nanoparticles)	[1]
Form	Solid	
Solubility	Water soluble	

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of **IR-806** in targeted cancer imaging.

Protocol for Conjugation of IR-806 NHS Ester to a Targeting Antibody

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of **IR-806** to a targeting antibody. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

Materials:

- **IR-806** NHS ester
- Targeting antibody (e.g., IgG)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)

- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in the conjugation buffer to a final concentration of 2.5 mg/mL.
 - If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to adjust the pH.
 - Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.
- Prepare the **IR-806** NHS Ester Stock Solution:
 - Allow the vial of **IR-806** NHS ester to warm to room temperature.
 - Add anhydrous DMSO to the vial to create a 10 mM stock solution.
 - Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
 - For a typical labeling reaction, a dye-to-antibody molar ratio of 10:1 to 15:1 is recommended as a starting point. The optimal ratio may need to be determined empirically.
 - While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM **IR-806** NHS ester stock solution dropwise.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

- Collect the fractions containing the fluorescently labeled antibody.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λ_{max} of **IR-806** (~806 nm).

Protocol for In Vitro Cancer Cell Imaging with IR-806 Conjugate

This protocol outlines the steps for staining cancer cells with an **IR-806**-antibody conjugate for fluorescence microscopy.

Materials:

- Cancer cell line of interest (e.g., a line overexpressing the target of the conjugated antibody)
- Normal (non-cancerous) cell line as a negative control
- Cell culture medium and supplements
- **IR-806**-antibody conjugate
- Phosphate-Buffered Saline (PBS)
- Hoechst 33342 or DAPI for nuclear counterstaining
- Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

- Cell Seeding:
 - Seed the cancer cells and control cells in appropriate culture vessels (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow overnight.
- Cell Staining:

- Prepare a working solution of the **IR-806**-antibody conjugate in cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.
- Remove the culture medium from the cells and wash once with PBS.
- Add the **IR-806**-conjugate solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
- (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the cells during the last 15-30 minutes of incubation.
- Washing:
 - Remove the staining solution and wash the cells three times with PBS to remove unbound conjugate.
- Imaging:
 - Add fresh PBS or imaging medium to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for **IR-806** (Excitation: ~780 nm, Emission: >810 nm long-pass) and the nuclear stain.
 - Acquire images of both the cancer cells and the control cells to assess targeting specificity.

Protocol for In Vivo Tumor Imaging and Biodistribution Study in a Mouse Model

This protocol details the procedure for in vivo imaging of tumor-bearing mice using an **IR-806**-antibody conjugate, followed by an ex vivo biodistribution analysis.

Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line)

- **IR-806**-antibody conjugate
- Sterile PBS
- In vivo imaging system capable of NIR fluorescence detection
- Anesthesia (e.g., isoflurane)

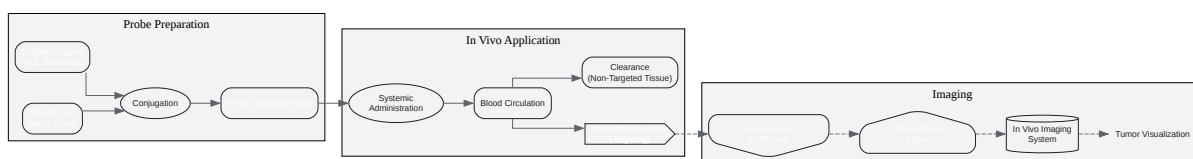
Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
- Probe Administration:
 - Administer the **IR-806**-antibody conjugate via intravenous (tail vein) injection. A typical dose is in the range of 1-5 nmol of the dye-conjugate per mouse, but this should be optimized.
- In Vivo Imaging:
 - Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) using an in vivo imaging system.
 - Use appropriate excitation and emission filters for **IR-806** (e.g., Excitation: 780 nm, Emission: >820 nm long-pass).
 - Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) at each time point to determine the tumor-to-background ratio.
- Ex Vivo Biodistribution:
 - At the final time point, euthanize the mouse.
 - Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
 - Arrange the excised tissues in the imaging system and acquire a final fluorescence image.

- Quantify the average fluorescence intensity per unit area for each organ and the tumor to determine the biodistribution of the probe.

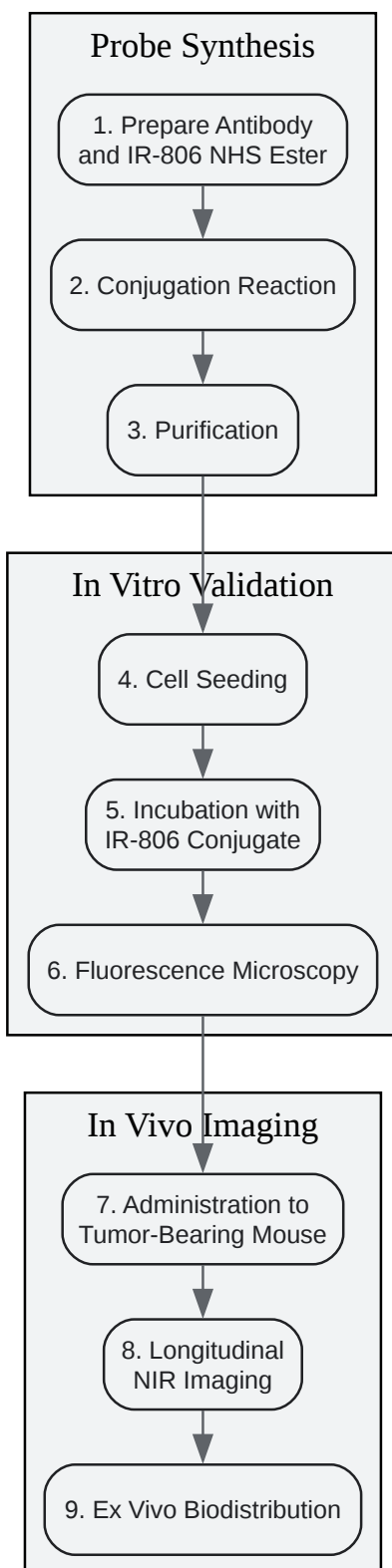
Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in these application notes.



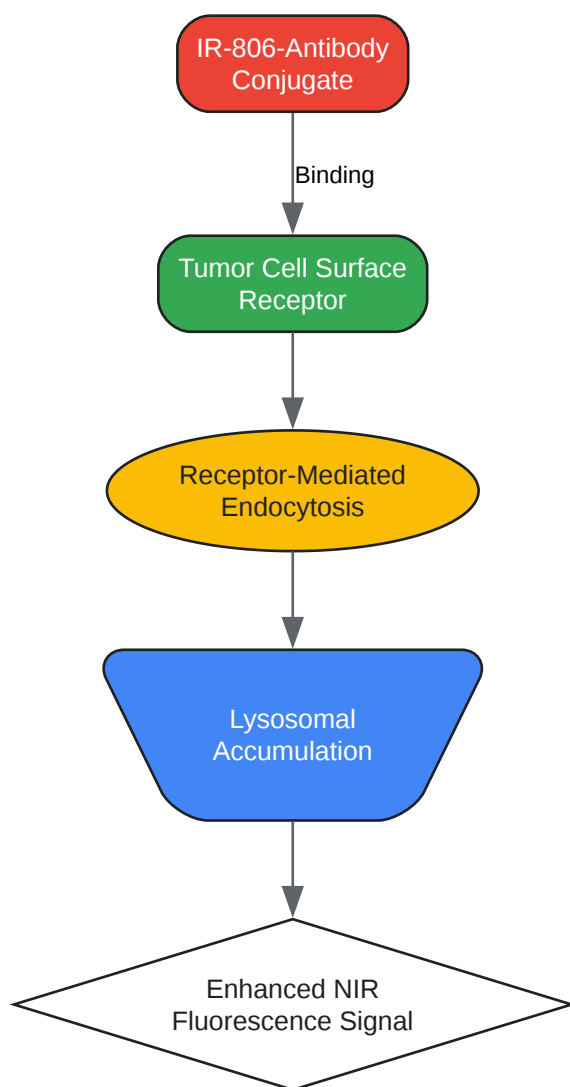
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Caption: Workflow for targeted cancer imaging using **IR-806** dye.



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Caption: Step-by-step experimental workflow for **IR-806** targeted imaging.



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Caption: Conceptual pathway of targeted probe accumulation and signal generation.

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